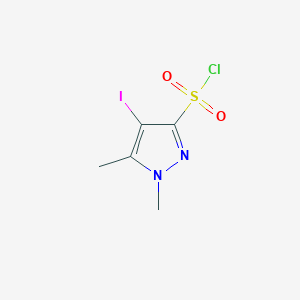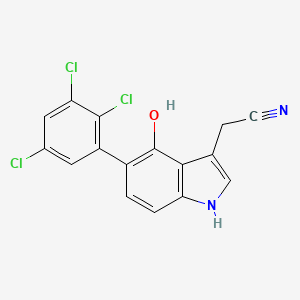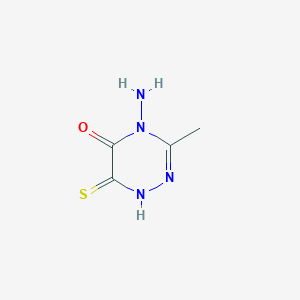
Cyclonon-5-ynol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclonon-5-ynol is a medium-ring cycloalkyne with a hydroxyl group attached to the fifth carbon of the nine-membered ring. This compound is of significant interest due to its unique structural properties and reactivity, making it a valuable substrate in various synthetic and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclonon-5-ynol can be synthesized through several methods. One common approach involves the reaction of 1-bromo-trans-cycloalkene derivatives with potassium t-butoxide in anhydrous dimethyl sulphoxide solution at room temperature. This reaction yields the corresponding cycloalkyne, which can then be converted into this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclonon-5-ynol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne bond can be reduced to form a cycloalkane or cycloalkene.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Cyclonon-5-one.
Reduction: Cyclononane or cyclononene.
Substitution: Cyclonon-5-yl chloride or bromide.
Applications De Recherche Scientifique
Cyclonon-5-ynol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of cyclonon-5-ynol involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The hydroxyl group can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Cyclonon-5-ynol can be compared with other medium-ring cycloalkynes and hydroxylated cycloalkynes, such as:
Cyclonon-1-en-5-yne: Similar structure but with a double bond, leading to different reactivity.
Cyclonon-2-ynol: Hydroxyl group at a different position, affecting its chemical behavior.
Cyclonon-1-en-3-yne: Another isomer with distinct properties and applications.
Propriétés
Formule moléculaire |
C9H14O |
|---|---|
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
cyclonon-5-yn-1-ol |
InChI |
InChI=1S/C9H14O/c10-9-7-5-3-1-2-4-6-8-9/h9-10H,3-8H2 |
Clé InChI |
XCTVPNZPDULRFJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC#CCCCC(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B13112947.png)





![3-((3aS,4R,6S,6aR)-6-(2-Hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13112998.png)







